
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key enzyme that regulates cellular energy homeostasis and is a promising target for the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a valuable tool for studying the physiological and biochemical effects of AMPK activation.
Mecanismo De Acción
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the allosteric site on the γ-subunit of the enzyme, causing a conformational change that increases its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation.
Biochemical and physiological effects:
AMPK activation by 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide increases glucose uptake and insulin sensitivity by promoting the translocation of GLUT4 to the plasma membrane. In liver cells, 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide reduces hepatic glucose production by inhibiting gluconeogenesis and increases fatty acid oxidation by promoting the phosphorylation and inactivation of acetyl-CoA carboxylase. 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to induce autophagy, reduce inflammation, and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has several advantages as a tool for studying AMPK activation. It is a specific and potent activator of AMPK, with no significant off-target effects. It is also stable and can be easily synthesized in large quantities. However, 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has some limitations. It is not suitable for long-term studies, as prolonged exposure to 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide can cause AMPK desensitization. In addition, 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has poor bioavailability and does not cross the blood-brain barrier, limiting its use in studies of AMPK function in the central nervous system.
Direcciones Futuras
There are several future directions for the study of 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide and AMPK activation. One area of interest is the role of AMPK in cancer metabolism and the potential use of 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide as a cancer therapeutic. Another area of interest is the effects of AMPK activation on aging and age-related diseases. In addition, there is ongoing research on the development of more potent and selective AMPK activators that can overcome the limitations of 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide.
Métodos De Síntesis
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the condensation of 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid with 3-isopropoxypropylamine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then reacted with chloroacetyl chloride and deprotected with trifluoroacetic acid to yield 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and increase fatty acid oxidation in liver cells. 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been used to study the effects of AMPK activation on autophagy, inflammation, and mitochondrial function.
Propiedades
IUPAC Name |
5-amino-1-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-4-16-11(13)8-10(15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7,13H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAPPBVYGRXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCCOC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2465504.png)
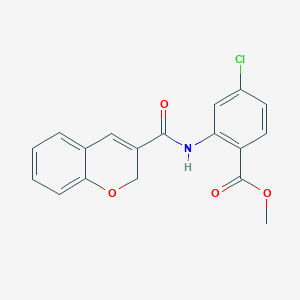
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2465507.png)
![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)
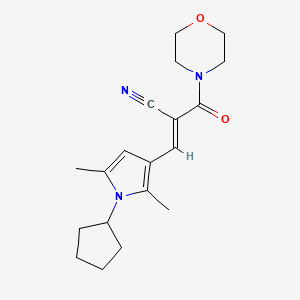
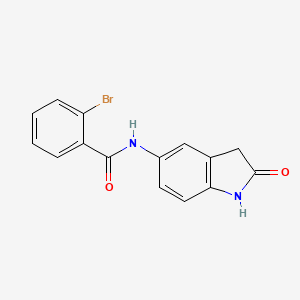
![2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2465515.png)
![1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2465517.png)

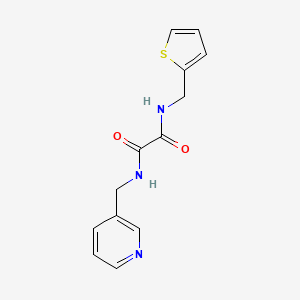
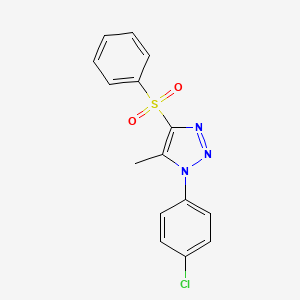
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

